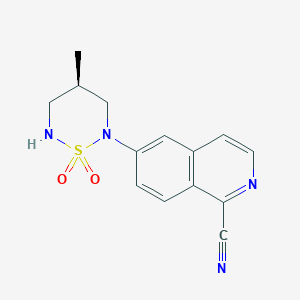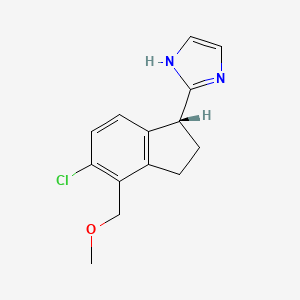
PF-3774076
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PF-3774076 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
PF-3774076 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxymethyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
PF-3774076 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-1A adrenoceptor agonists.
Biology: The compound is used to study the role of alpha-1A adrenoceptors in various biological processes.
Medicine: this compound has potential therapeutic applications in the treatment of conditions like stress urinary incontinence due to its selective agonism at the alpha-1A adrenoceptor.
Industry: The compound is used in the development of new pharmaceuticals targeting the alpha-1A adrenoceptor
作用機序
PF-3774076 exerts its effects by selectively binding to and activating the alpha-1A adrenoceptor. This activation leads to an increase in peak urethral pressure, which is beneficial in conditions like stress urinary incontinence. The compound’s selectivity for the alpha-1A adrenoceptor over other adrenoceptor subtypes (alpha-1B and alpha-1D) minimizes unwanted side effects .
類似化合物との比較
PF-3774076 is unique in its high selectivity and potency as a partial agonist at the alpha-1A adrenoceptor. Similar compounds include:
- 2-[(1R)-5-Chloro-2,3-dihydro-4-(methoxymethyl)-1H-inden-1-yl]-1H-imidazole
- PF-04802367
- PF-4708671
- PF-06281355
These compounds share structural similarities but differ in their selectivity and potency profiles. This compound stands out due to its high central nervous system penetration and selective agonism at the alpha-1A adrenoceptor .
特性
IUPAC Name |
2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAOKMSNCWOHS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1CCC2C3=NC=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC2=C1CC[C@H]2C3=NC=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-3774076 interact with its target and what are the downstream effects?
A: this compound acts as a central nervous system (CNS) penetrant, potent, and selective partial agonist at the human α1A-adrenoceptor []. This means it binds to the α1A-adrenoceptor and partially activates it compared to a full agonist. This partial activation leads to increased peak urethral pressure in a dose-dependent manner, affecting both the proximal and distal portions of the urethra []. This effect is believed to be mediated through a central mechanism of action [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While the provided research [] doesn't delve deep into specific SAR details for this compound, it highlights that achieving the desired level of urethral selectivity over cardiovascular events proved challenging. This suggests that modifications to the structure could impact its selectivity profile. Further research exploring different structural analogs and their activity would be needed to establish a comprehensive SAR understanding.
Q3: What are the limitations of this compound as a potential treatment for SUI?
A: Despite its promising preclinical profile, this compound did not demonstrate sufficient separation between desired urethral effects and undesired cardiovascular effects in in vivo models []. This lack of selectivity is likely due to the activation of both peripheral and central α1A-adrenoceptors []. Therefore, while central, partial α1A-agonists like this compound hold potential for SUI treatment, achieving a desirable therapeutic window remains a challenge.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


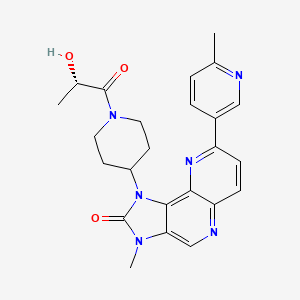

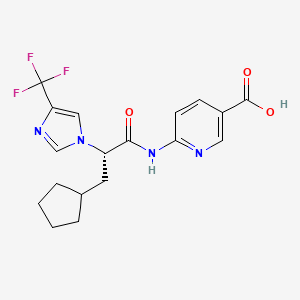
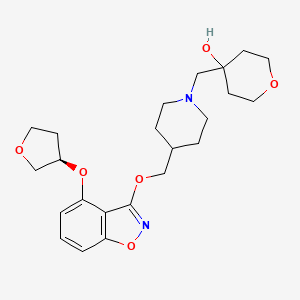
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)
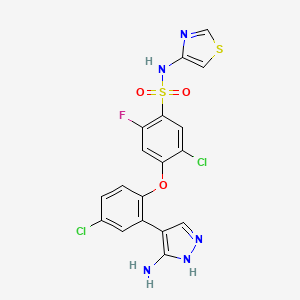
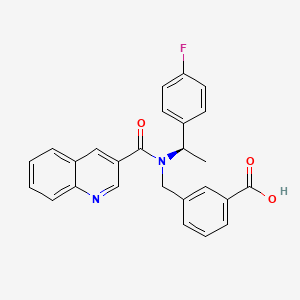
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
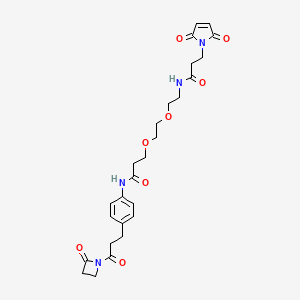
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
